![molecular formula C21H26N2O2 B5737925 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is a chemical compound commonly known as L-745,870. It is a selective antagonist of the dopamine D4 receptor and has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes.
作用机制
L-745,870 is a selective antagonist of the dopamine D4 receptor, which means that it binds to the receptor and blocks its activation by dopamine. The dopamine D4 receptor is involved in several signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway. By blocking the activation of the dopamine D4 receptor, L-745,870 can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects
L-745,870 has been shown to have several biochemical and physiological effects. In animal studies, L-745,870 has been shown to improve cognitive function, reduce impulsivity, and decrease locomotor activity. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. In human studies, L-745,870 has been shown to improve working memory and attention in healthy volunteers.
实验室实验的优点和局限性
One of the main advantages of using L-745,870 in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using L-745,870 is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect. This can be problematic in some experiments, as high concentrations of the compound may have off-target effects or cause toxicity.
未来方向
There are several future directions for research on L-745,870. One area of interest is the role of the dopamine D4 receptor in neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and ADHD. By studying the effects of L-745,870 on these disorders, researchers may be able to develop new treatments that target this receptor. Another area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have improved efficacy and fewer off-target effects. Finally, there is a need for more studies on the long-term effects of L-745,870, particularly in terms of its potential for addiction and abuse.
合成方法
The synthesis of L-745,870 involves several steps. First, 2-(3,4-dimethylphenoxy)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(1-piperidinyl)aniline to form the amide product, which is then purified by column chromatography. The final product is L-745,870, which is a white solid with a melting point of 138-140°C.
科学研究应用
L-745,870 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system. It has been implicated in several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-11-20(14-17(16)2)25-15-21(24)22-18-7-9-19(10-8-18)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRSLHQMVVGVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
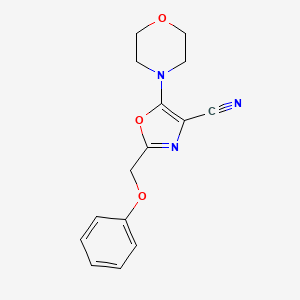
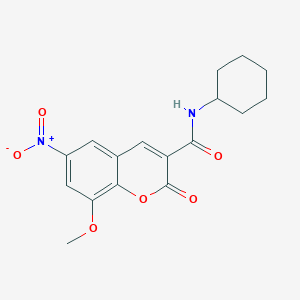
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

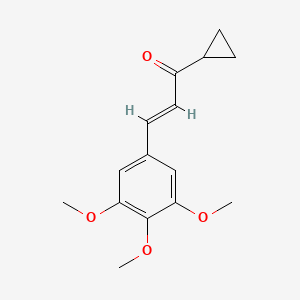
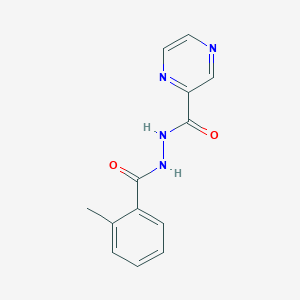
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

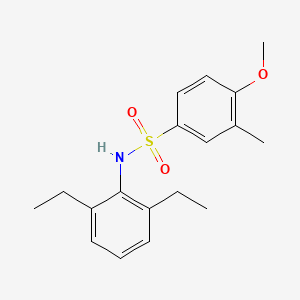
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)
